molecular formula C₆H₁₄O₁₂P₂ B1663439 Fructose-2,6-diphosphate CAS No. 79082-92-1

Fructose-2,6-diphosphate

Cat. No. B1663439
CAS RN: 79082-92-1
M. Wt: 340.12 g/mol
InChI Key: YXWOAJXNVLXPMU-ZXXMMSQZSA-N
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Description

Fructose-2,6-diphosphate (Fru-2,6-P2), also known as Fructose 2,6-bisphosphate, is a metabolite that allosterically affects the activity of the enzymes phosphofructokinase 1 (PFK-1) and fructose 1,6-bisphosphatase (FBPase-1) to regulate glycolysis and gluconeogenesis . It is synthesized and broken down by the integrated bifunctional enzyme phosphofructokinase 2 (PFK-2/FBPase-2) .


Synthesis Analysis

Fru-2,6-P2 is synthesized and broken down in either direction by the integrated bifunctional enzyme phosphofructokinase 2 (PFK-2/FBPase-2), which also contains a phosphatase domain . Fructose-6-p-phosphate is phosphorylated by the kinase domain of PFK-2/FBPase-2 to Fru-2,6-P2 when PFK-2/FBPase-2 is active in a dephosphorylated state .


Molecular Structure Analysis

The molecular formula of Fructose-2,6-diphosphate is C6H14O12P2 . It has an average mass of 340.116 Da and a monoisotopic mass of 339.996063 Da .


Chemical Reactions Analysis

Fru-2,6-P2 strongly activates glucose breakdown in glycolysis through allosteric modulation (activation) of phosphofructokinase 1 (PFK-1) . The synthesis of Fru-2,6-P2 is performed through a bifunctional enzyme containing both PFK-2 and FBPase-2 .


Physical And Chemical Properties Analysis

Fructose-2,6-diphosphate has a molar mass of 340.114 g·mol−1 . It has a density of 2.06±0.1 g/cm3 .

Scientific Research Applications

  • Bioconversion Efficiency : Research by Compagno et al. (2004) demonstrated an enhanced yield in the bioconversion of glucose to fructose diphosphate using Saccharomyces cerevisiae cells. This approach could improve the efficiency of manufacturing fructose 1,6-diphosphate, a related compound of F2,6BP (Compagno, Tura, Ranzi, & Martegani, 2004).

  • Neuroprotection : Li Rui-lin (2004) summarized the neuroprotective mechanism of fructose-1,6-diphosphate, another closely related compound, highlighting its potential in treating ischemic brain damage. This suggests possible therapeutic applications of F2,6BP in similar contexts (Li Rui-lin, 2004).

  • Enzymatic Synthesis : A study by Wang et al. (2017) explored an ATP-free enzymatic pathway for producing FDP from starch and pyrophosphate. This method could significantly reduce manufacturing costs and is applicable to F2,6BP, highlighting its potential in industrial biosynthesis (Wang, Liu, You, Li, & Zhang, 2017).

  • Clinical Applications in Various Systems : Wang Zhong-quan (2009) discussed the clinical applications of FDP, emphasizing its role in stabilizing cell membranes, improving blood rheology, and enhancing oxygen use in ischemic organs. These effects suggest potential clinical applications for F2,6BP in cardiovascular, cerebrovascular, and respiratory systems (Wang Zhong-quan, 2009).

  • Regulation of Gluconeogenesis : Okar et al. (2001) highlighted that fructose-2,6-bisphosphate plays a significant role in regulating gluconeogenesis in the liver, impacting carbohydrate metabolism in eukaryotes. This compound has potential therapeutic applications in the treatment of diabetes (Okar, Manzano, Navarro-Sabaté, Riera, Bartrons, & Lange, 2001).

  • Metabolic Effects in Humans : A study by Markov et al. (2000) examined the metabolic effects of FDP in healthy subjects, showing its influence on carbohydrate metabolism and energy sources. This research provides insights into the metabolic roles of F2,6BP (Markov, Neely, Didlake, Terry, Causey, & Lehan, 2000).

  • Plant Metabolism : Nielsen, Rung, and Villadsen (2004) discussed the role of Fru-2,6-P(2), a form of F2,6BP, in plant metabolism, particularly in coordinating photosynthetic carbon flux. This highlights its importance in plant biochemistry and potential applications in agricultural biotechnology (Nielsen, Rung, & Villadsen, 2004).

properties

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWOAJXNVLXPMU-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897603
Record name Fructose 2,6-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fructose 2,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Fructose-2,6-diphosphate

CAS RN

79082-92-1
Record name Fructose 2,6-diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79082-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose 2,6-diphosphate
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Record name Fructose 2,6-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fructose 2,6-diphosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE96VBE4LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name D-Fructose 2,6-bisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
LH Schliselfeld, MJ Danon - Clinical biochemistry, 1996 - Elsevier
Objective: Use fructose-2,6-diphosphate (fru-2,6-P 2 ) for measuring phosphofructokinase (PFK) activity in muscles. Design and Methods: PFK activity was measured at 2 mmol/L MgCl …
Number of citations: 7 www.sciencedirect.com
WW Winder, C Duan - American Journal of Physiology …, 1992 - journals.physiology.org
This study examined the role of epinephrine in controlling intramuscular signals that may accelerate lactate production in less active muscles during exercise. Sham-operated (sham) or …
Number of citations: 18 journals.physiology.org
WW Winder, SR Fisher, SP Gygi… - American Journal …, 1991 - journals.physiology.org
Previous studies demonstrate that nonexercising muscle may serve as a source of lactate for hepatic gluconeogenesis during long-term exercise. The concentration of fructose 2,6-…
Number of citations: 9 journals.physiology.org
S Chien, F Zhang, W Niu, W Ehringer, B Chiang… - The Journal of heart and …, 2000 - Elsevier
BACKGROUND: Fructose-1,6-diphosphate (FDP) has been shown to protect tissue during hypoxia under various ischemic conditions, including isolated heart perfusion. We tested the …
Number of citations: 46 www.sciencedirect.com
L Cavallini, R Deana, MA Francesconi… - Biochemical …, 1992 - Elsevier
Fructose-1,6-diphosphate (FDP) is a physiological product which exhibits pharmacological properties. This study shows that FDP (1–3 mM) inhibits platelet aggregation induced by the …
Number of citations: 18 www.sciencedirect.com
C Denis, JC Murat, V Trocheris… - The International Journal of …, 1986 - europepmc.org
Under the standard conditions of culture, Fru-2, 6-P2 level in HT29 cells is transitorily increased as a consequence of medium change; the peak value occurs after 2 hr, followed by a …
Number of citations: 6 europepmc.org
FA Hommes, R Campbell, C Steinhart… - Journal of inherited …, 1985 - Wiley Online Library
… Sensitivity of FDPase towards fructose-2-6diphosphate; •, residual FDPase of the patient; O, FDPase of normal human liver obtained by biopsy. The rate of reaction was determined as …
Number of citations: 17 onlinelibrary.wiley.com
D Zhou, T Solomos - HortScience, 1990 - journals.ashs.org
The mechanism of C 2 H 4 action on plant respiration is not well understood. In the present work we treated peeled sweet potato roots (Ipomea batatas cv. MD715) with 10 ppm C 2 H 4 …
Number of citations: 0 journals.ashs.org
D Dziewulska-Szwajkowska, K Skałecki… - … and Physiology Part B …, 1993 - academia.edu
l. Kinetic parameters of human and rabbit liver D-fructose 1, 6-diphosphate 1-phosphohydrolase (EC 3.1. 3.11)(FDP-ase) at 25 and 37 C have been determined. 2. K m determined at 25 …
Number of citations: 5 www.academia.edu
L Hue - Bulletin et Memoires de L'academie Royale de …, 1989 - europepmc.org
Tumour and proliferative cells maintain a high glycolytic rate even under aerobic conditions. The discovery of fructose-2, 6-bisphosphate, a potent stimulator of glycolysis, has prompted …
Number of citations: 3 europepmc.org

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